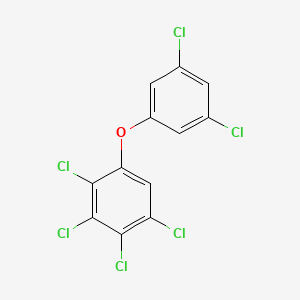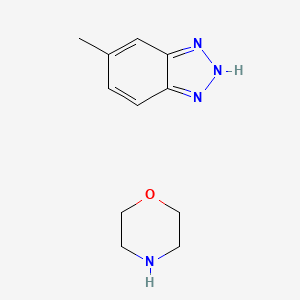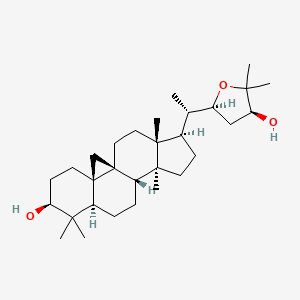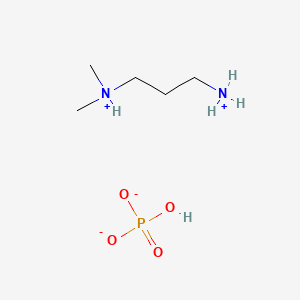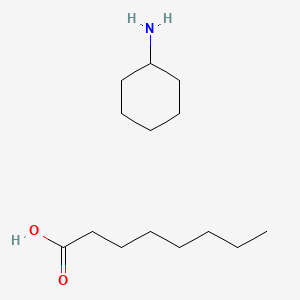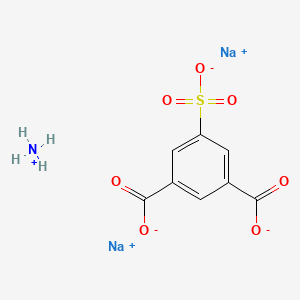
5-Sulphoisophthalic acid, ammonium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulphoisophthalic acid, ammonium sodium salt is a chemical compound with the molecular formula C16H18N3Na3O14S2. It is a sulfonate carboxylate ligand that finds applications in various fields such as catalysis, gas storage, magnetic materials, and luminescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Sulphoisophthalic acid, ammonium sodium salt typically involves the sulfonation of isophthalic acid. One common method includes the use of oleum (fuming sulfuric acid) to sulfonate isophthalic acid, followed by neutralization with ammonium and sodium hydroxides . The reaction conditions often involve controlled temperatures and specific stoichiometric ratios to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve continuous processes where isophthalic acid is reacted with sulfur trioxide in a controlled environment. The resulting sulfonated product is then neutralized with ammonium and sodium hydroxides to form the ammonium sodium salt. This process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Sulphoisophthalic acid, ammonium sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonate derivatives .
Scientific Research Applications
5-Sulphoisophthalic acid, ammonium sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 5-Sulphoisophthalic acid, ammonium sodium salt exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparison with Similar Compounds
Similar Compounds
5-Sulfoisophthalic acid monosodium salt: Similar in structure but lacks the ammonium component.
Sodium 3,5-dicarboxybenzene-1-sulfonate: Another related compound with similar applications.
Uniqueness
5-Sulphoisophthalic acid, ammonium sodium salt is unique due to its dual cationic nature (ammonium and sodium), which can influence its solubility, reactivity, and interaction with other molecules. This duality can provide advantages in specific applications, such as enhanced stability and versatility in forming complexes .
Properties
CAS No. |
71872-95-2 |
|---|---|
Molecular Formula |
C8H7NNa2O7S |
Molecular Weight |
307.19 g/mol |
IUPAC Name |
azanium;disodium;5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.H3N.2Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3;;/q;;2*+1/p-2 |
InChI Key |
IJGUNGATOMIUFB-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[NH4+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


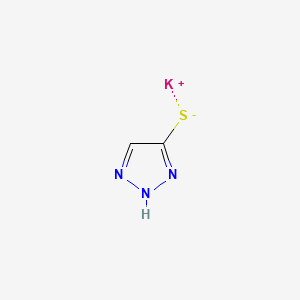
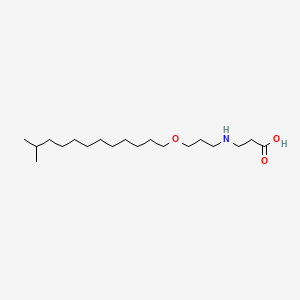

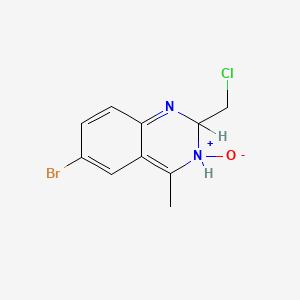

![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)
